

An In-depth Technical Guide to (1R)-1-Phenylethanamine

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Compound of Interest		
Compound Name:	(1R)-1-phenylethanamine	
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(1R)-1-Phenylethanamine, a chiral amine of significant interest in organic synthesis and drug development, serves as a crucial building block and resolving agent. This guide provides a comprehensive overview of its structure, properties, and key experimental methodologies for its resolution, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and IUPAC Nomenclature

(1R)-1-Phenylethanamine is the (R)-enantiomer of 1-phenylethanamine.[1][2][3] Its structure consists of a phenyl group and an amino group attached to the same chiral carbon atom of an ethyl chain.[4]

- IUPAC Name: (1R)-1-phenylethan-1-amine[1][3][5][6][7]
- Synonyms: (R)-(+)-1-Phenylethylamine, (R)-(+)-α-Methylbenzylamine, D-α-Methylbenzylamine[1][5]
- Molecular Formula: C₈H₁₁N[5][7][8][9]
- CAS Number: 3886-69-9[1][5][8][9]

The chiral center at the first carbon of the ethyl chain gives rise to two enantiomers: **(1R)-1- phenylethanamine** and **(1S)-1- phenylethanamine**.[1][2]



Physicochemical Properties

The quantitative physicochemical properties of **(1R)-1-phenylethanamine** are summarized in the table below, providing a comparative overview of its key characteristics.

Property	Value
Molecular Weight	121.18 g/mol [1][5][7][9]
Appearance	Colorless to light yellow liquid[4][5]
Melting Point	-10 °C[4][5][9]
Boiling Point	187-189 °C[5]
Density	0.952 g/mL at 20 °C[5]
Refractive Index	n20/D 1.526 (lit.)[5]
Specific Rotation (α)	+40° (neat)[5][8]
Water Solubility	40 g/L (20 °C)[4][5][8]
Flash Point	175 °F (79.4 °C)[5][8]
Vapor Pressure	0.5 mm Hg (20 °C)[4][5][8]

Experimental Protocols: Chiral Resolution

The separation of racemic 1-phenylethanamine is a common and critical procedure to obtain the enantiomerically pure **(1R)-1-phenylethanamine**. A widely used method involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by fractional crystallization.

Protocol: Resolution of (R,S)-1-Phenylethylamine using (2R,3R)-Tartaric Acid

This protocol is adapted from established methods for the resolution of chiral amines.[10]

Materials:

Racemic (R,S)-1-phenylethylamine



- (2R,3R)-Tartaric acid
- Methanol
- 50% aqueous Sodium Hydroxide (NaOH)
- Diethyl ether
- Anhydrous Sodium Sulfate (Na₂SO₄)
- pH paper
- Separatory funnel, beakers, flasks, and standard laboratory glassware

Procedure:

- Diastereomeric Salt Formation:
 - Dissolve an equivalent amount of (2R,3R)-tartaric acid in hot methanol.
 - To this solution, add a hot methanolic solution of racemic (R,S)-1-phenylethylamine.
 - Allow the mixture to cool slowly to room temperature. The less soluble (S)-amine-(R,R)-tartrate complex will preferentially crystallize out of the solution.[10]
- Isolation of the (R)-Enriched Filtrate:
 - Filter the crystalline (S)-amine-(R,R)-tartrate complex. The filtrate will be enriched with the more soluble (R)-amine-(R,R)-tartrate diastereomer.
- Liberation of (1R)-1-Phenylethanamine:
 - Take the filtrate from the previous step and remove the methanol using a rotary evaporator.
 - Dissolve the resulting residue in approximately 50 mL of water.
 - Add approximately 4.5 mL of 50% aqueous NaOH solution to the aqueous solution.
 Ensure the solution is basic by testing with pH paper.[10] This step neutralizes the tartaric



acid and liberates the free amine.

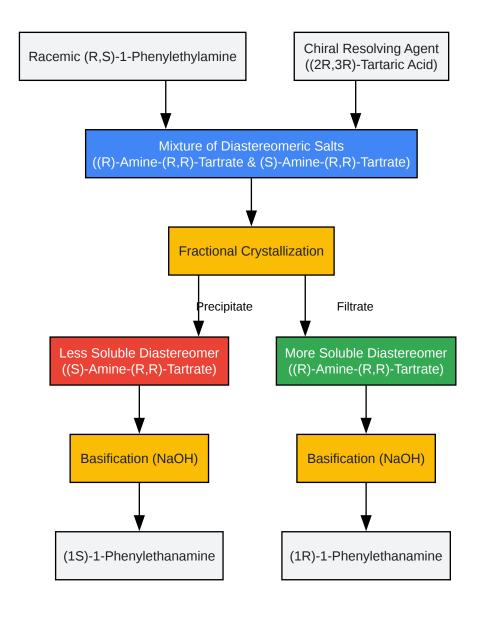
- Extraction:
 - Transfer the basic aqueous solution to a separatory funnel.
 - Add 30 mL of diethyl ether and mix the two layers thoroughly.
 - Separate the layers and collect the ether layer.
 - Repeat the extraction of the aqueous layer with a second 30 mL portion of diethyl ether.
 [10]
 - Combine the two ether extracts.
- Drying and Solvent Removal:
 - Dry the combined ether extracts over anhydrous Na₂SO₄ for a few minutes.
 - Decant the dried ether solution into a round-bottom flask.
 - Remove the diethyl ether using a rotary evaporator to yield the (1R)-1-phenylethanamine
 as an oily residue.[10]
- · Purity Analysis:
 - The enantiomeric purity of the obtained (1R)-1-phenylethanamine can be determined by measuring its optical rotation using a polarimeter.[10]

Visualized Workflow and Pathways

Logical Workflow for Chiral Resolution

The following diagram illustrates the logical workflow for the classical resolution of racemic 1-phenylethanamine into its constituent enantiomers.





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Caption: Workflow for the chiral resolution of 1-phenylethanamine.

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